N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-2-23-15-11-7-6-10-14(15)16(22)19-17-20-21-18(25-17)24-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPPYVRKRVGXLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-(benzylthio)-1,3,4-thiadiazole-2-amine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and bases like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve the use of solvents such as ethanol, methanol, or acetonitrile, and may require specific temperatures and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in the formation of various substituted thiadiazole derivatives .
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Numerous studies have highlighted the anticancer properties of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer. For instance, a study reported an IC50 value of 0.28 µg/mL against MCF-7 (breast cancer) and 0.52 µg/mL against A549 (lung carcinoma) cell lines .
2. Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves interactions with tubulin, influencing its polymerization and leading to antiproliferative activities. Molecular docking studies have suggested that the compound forms significant interactions with biomolecules through hydrogen bonding and hydrophobic interactions .
3. Antimicrobial Properties
In addition to its anticancer activity, this compound has demonstrated antimicrobial effects against various pathogens. This makes it a potential candidate for developing new antibiotics.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of 2-ethoxybenzoic acid with thiosemicarbazide to form a thiosemicarbazone intermediate. This is followed by cyclization to create the thiadiazole ring and acylation with benzoyl chloride to yield the final product.
Material Science Applications
The compound is also being explored for applications in material science due to its potential as a building block for synthesizing complex molecules with specific properties. Its ability to interact with various cellular targets positions it as a candidate for developing new materials with antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. In cancer cells, the compound may inhibit the activity of enzymes involved in cell proliferation and survival, leading to cell death. It may also interfere with the synthesis of nucleic acids and proteins, further inhibiting cancer cell growth . In microbial cells, the compound can disrupt cell membrane integrity and inhibit essential metabolic processes, resulting in cell death .
Comparison with Similar Compounds
Comparison with Similar 1,3,4-Thiadiazole Derivatives
Structural Modifications and Physicochemical Properties
The target compound’s benzylthio and ethoxy groups distinguish it from analogs. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Thiadiazole Derivatives
Key Observations :
- Benzylthio vs. Phenoxyacetamide: Compounds 5h and 5m () share the benzylthio group but differ in the acetamide substituent. The target compound’s ethoxybenzamide moiety may confer better solubility and bioavailability compared to bulky phenoxy groups .
- Electron-Withdrawing vs.
Anticancer Activity:
- The target compound demonstrated moderate cytotoxicity against PC3 and BGC-823 cells, with inhibitory rates of ~55–66% at 5 µM . This is comparable to compound 8e (), which has a 2-chloro-5-pyridinyl substituent and showed 55.71% inhibition against PC3 .
- Substituent Impact : Replacement of the ethoxy group with a 3-methoxyphenyl (as in Mohammadi-Farani et al.’s derivatives) increased tyrosine kinase inhibition, suggesting that bulkier aryl groups enhance target interaction .
Enzyme Inhibition:
- Unlike thiazole-based analogs (e.g., N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide in ), the target compound’s thiadiazole core lacks direct evidence of PFOR enzyme inhibition. However, its amide group may facilitate hydrogen bonding with kinase active sites .
Biological Activity
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class has garnered significant attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiadiazole ring that is known for its stability and low toxicity in higher vertebrates, thus making it a promising candidate for medicinal applications.
Antimicrobial Activity
-
Antibacterial Properties :
- Thiadiazole derivatives have shown a broad spectrum of antibacterial activity. For instance, compounds with similar structures have demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- The presence of substituents on the thiadiazole ring has been correlated with enhanced antibacterial efficacy. For example, the introduction of halogen atoms has been reported to increase activity against specific bacterial strains .
- Antifungal Activity :
Anticancer Activity
This compound has shown promising results in anticancer studies:
- In Vitro Studies :
- Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be significantly low, indicating potent antiproliferative activity .
- A structure–activity relationship (SAR) analysis revealed that modifications to the substituents on the thiadiazole ring significantly impact cytotoxicity. For instance, certain substitutions led to enhanced binding affinity to tubulin, which is crucial for disrupting cancer cell division .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : The binding of this compound to tubulin disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Antioxidant Activity : Some studies suggest that thiadiazole derivatives may exhibit antioxidant properties that contribute to their overall therapeutic effects by reducing oxidative stress in cells .
Case Studies and Experimental Findings
Several studies have focused on evaluating the biological activity of similar thiadiazole derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Aliabadi et al. (2020) | N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | Anticancer | 4.27 µg/mL (SK-MEL-2) |
| Sah et al. (2020) | 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives | Anticancer | 0.37 µM (HeLa) |
| Research on Antimicrobial Activity | Various thiadiazole derivatives | Antibacterial & Antifungal | MIC = 32–42 μg/mL |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-thiadiazole core followed by functionalization. A common approach includes:
- Step 1 : Cyclocondensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions (e.g., POCl₃) to form the thiadiazole ring .
- Step 2 : Introduction of the benzylthio group via nucleophilic substitution, often using benzyl mercaptan and a base (e.g., triethylamine) in anhydrous solvents like DMF or dichloromethane .
- Step 3 : Coupling the 2-ethoxybenzamide moiety using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Critical Parameters : Temperature control (reflux at 80–100°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield (reported 45–68%) and purity (>95% by HPLC) .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiadiazole ring (δ 7.8–8.2 ppm for aromatic protons) and benzamide linkages (δ 10.5–11.0 ppm for NH) .
- FTIR : Key peaks include C=O stretching (~1650 cm⁻¹) and N–H bending (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ (e.g., m/z 427.08 for C₁₉H₁₈N₃O₂S₂⁺) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm ensure purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial in vitro studies highlight:
- Anticancer Activity : IC₅₀ values of 8–15 µM against breast (MDA-MB-231), prostate (PC3), and glioblastoma (U87) cell lines via MTT assays .
- Antimicrobial Potential : Moderate inhibition (MIC 32–64 µg/mL) against S. aureus and E. coli in broth microdilution assays .
- Mechanistic Clues : Preliminary docking studies suggest kinase inhibition (e.g., Src, Abl) as a possible mode of action .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced anticancer efficacy?
- Methodological Answer :
- Substituent Modifications :
- Benzylthio Group : Replacement with bulkier arylthio groups (e.g., 4-fluorobenzyl) improves hydrophobic interactions with kinase ATP-binding pockets .
- Ethoxy Position : Para-substitution on the benzamide moiety enhances metabolic stability compared to ortho/meta analogs .
- Rational Design : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents that fill hydrophobic pockets in target kinases (e.g., PDB ID 3G5D) .
- Data-Driven Optimization : IC₅₀ values correlate with electronic effects (Hammett σ constants) of substituents on the benzamide ring .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable cytotoxicity across cell lines)?
- Methodological Answer :
- Standardized Assays : Use synchronized cell cultures and consistent MTT protocols to minimize variability .
- Target Engagement Studies : Confirm kinase inhibition via Western blotting (e.g., phospho-Src levels) or cellular thermal shift assays (CETSA) .
- Off-Target Profiling : Screen against a panel of 50+ kinases (e.g., KinomeScan) to identify selectivity issues .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logD values, efflux ratios) to isolate structure-dependent trends .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified Src kinase .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., 2.1 Å resolution for Src-compound complexes) .
- Cellular Pathways : RNA-seq analysis of treated cells identifies downstream pathways (e.g., apoptosis markers like BAX/BCL-2) .
- In Silico Tools : Molecular dynamics simulations (e.g., GROMACS) predict binding stability over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
